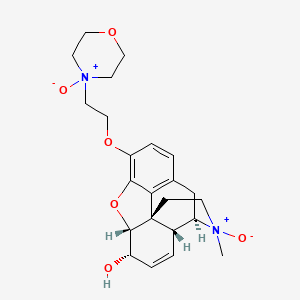
7-Methylguanosine 5'-Monophosphate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylguanosine 5’-Monophosphate-d3: is a modified nucleoside that plays a crucial role in various biological processes. It is a methylated version of guanosine, which is a fundamental building block of RNA. The compound is often used in scientific research to study RNA modifications and their effects on gene expression and protein synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylguanosine 5’-Monophosphate-d3 typically involves the methylation of guanosine at the 7th nitrogen atom. This can be achieved through various chemical reactions, including the use of methylating agents such as methyl iodide or dimethyl sulfate. The reaction conditions often require a basic environment to facilitate the methylation process.
Industrial Production Methods: Industrial production of 7-Methylguanosine 5’-Monophosphate-d3 involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反応の分析
Types of Reactions: 7-Methylguanosine 5’-Monophosphate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the guanosine moiety.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes.
Major Products: The major products formed from these reactions include various methylated and demethylated derivatives of guanosine, which can be used for further biochemical studies.
科学的研究の応用
Chemistry: In chemistry, 7-Methylguanosine 5’-Monophosphate-d3 is used to study the effects of methylation on nucleoside stability and reactivity. It serves as a model compound for understanding the behavior of methylated nucleosides in different chemical environments.
Biology: In biological research, the compound is used to investigate RNA modifications and their impact on gene expression. It helps in understanding the role of RNA methylation in cellular processes such as mRNA splicing, transport, and translation.
Medicine: In medicine, 7-Methylguanosine 5’-Monophosphate-d3 is studied for its potential role as a biomarker for certain diseases, including cancer. Its presence in biological samples can indicate changes in RNA methylation patterns associated with disease states.
Industry: In the industrial sector, the compound is used in the production of synthetic RNA molecules for research and therapeutic purposes. It is also employed in the development of RNA-based drugs and vaccines.
作用機序
The mechanism of action of 7-Methylguanosine 5’-Monophosphate-d3 involves its incorporation into RNA molecules, where it influences RNA stability and function. The methylation at the 7th nitrogen atom enhances the stability of the RNA molecule by protecting it from enzymatic degradation. This modification also affects the binding of RNA to various proteins involved in gene expression, thereby regulating the translation process.
類似化合物との比較
7-Methylguanosine: A closely related compound that lacks the monophosphate group.
7-Methylguanosine 5’-Diphosphate: Another derivative with two phosphate groups attached.
7-Methylguanosine 5’-Triphosphate: A triphosphate version used in studies of RNA capping.
Uniqueness: 7-Methylguanosine 5’-Monophosphate-d3 is unique due to its specific methylation and monophosphate group, which make it a valuable tool for studying RNA modifications. Its deuterium labeling (d3) allows for precise tracking and analysis in biochemical experiments, providing insights into the dynamics of RNA methylation and its effects on cellular processes.
特性
分子式 |
C11H16N5O8P |
|---|---|
分子量 |
380.27 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-[2-amino-6-oxo-7-(trideuteriomethyl)-1H-purin-9-ium-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C11H16N5O8P/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H4-,12,13,14,19,20,21,22)/t4-,6-,7-,10-/m1/s1/i1D3 |
InChIキー |
AOKQNZVJJXPUQA-IKRHYSCUSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O |
正規SMILES |
CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)[O-])O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


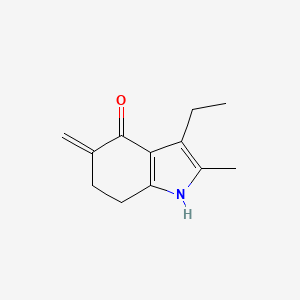
![dibenzo[b,f][1,4]thiazepin-11(10H)-one 5,5-dioxide](/img/structure/B13424282.png)
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
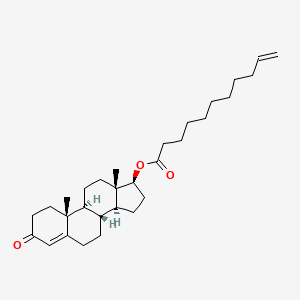
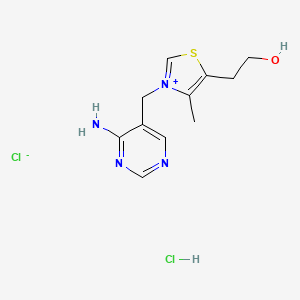
![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)

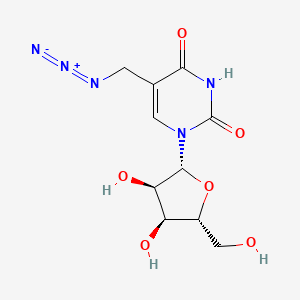


![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)

